4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with 2-methylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Products may include oxidized hydrazone derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The hydrazone linkage and nitrophenyl group are likely to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(3-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE
- 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(2-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The unique combination of functional groups in 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE sets it apart from similar compounds. Its specific substitution pattern and the presence of the morpholine ring contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N8O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methylphenyl)methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O3/c1-15-5-2-3-6-16(15)14-22-27-20-24-19(23-17-7-4-8-18(13-17)29(30)31)25-21(26-20)28-9-11-32-12-10-28/h2-8,13-14H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
GPGBCIGGKMNRIT-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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